molecular formula C20H26O4S B6434558 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2419397-48-9

4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate

Cat. No. B6434558
CAS RN: 2419397-48-9
M. Wt: 362.5 g/mol
InChI Key: JFSVUAIZNAIGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate (4-TBPMS) is a sulfonate compound that is widely used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 310.35 g/mol. 4-TBPMS has been used as a surfactant, a catalyst, and a reagent in various scientific experiments. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agricultural products, and biopolymers.

Scientific Research Applications

4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has been used in a variety of scientific research applications. It has been used as a surfactant in the synthesis of organic compounds, as a catalyst in the synthesis of pharmaceuticals, and as a reagent in the synthesis of biopolymers. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Furthermore, 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has been used in the synthesis of polymers, such as polyurethanes, polyesters, and polycarbonates.

Mechanism of Action

4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate acts as a surfactant, a catalyst, and a reagent in various scientific experiments. As a surfactant, it helps to reduce the surface tension of the reaction mixture, allowing the reactants to mix more easily. As a catalyst, it helps to speed up the reaction rate, allowing the reaction to proceed more quickly. As a reagent, it helps to facilitate the formation of desired products.
Biochemical and Physiological Effects
4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has been found to have minimal biochemical and physiological effects. In laboratory experiments, it has been found to be non-toxic and non-irritant to the skin, eyes, and respiratory tract. Furthermore, it has been found to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, it is non-toxic and non-irritant, which makes it safe to use in a laboratory setting. However, it is important to note that 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is not suitable for use in medical or pharmaceutical applications, as it has not been tested for safety or efficacy in these areas.

Future Directions

There are a number of potential future directions for the use of 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate in scientific research. One potential application is the use of 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate as a surfactant in the synthesis of polymers, such as polyurethanes, polyesters, and polycarbonates. Furthermore, 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate could be used as a catalyst in the synthesis of pharmaceuticals, and as a reagent in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate could be used in the synthesis of biopolymers, such as polysaccharides, proteins, and nucleic acids. Finally, further research could be conducted to determine the potential biomedical applications of 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate.

Synthesis Methods

4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate can be synthesized by a reaction between 4-tert-butylphenol and propanesulfonic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of around 90°C, and the reaction time is approximately 2 hours. The product is then isolated by vacuum distillation and purified by recrystallization.

properties

IUPAC Name

(4-tert-butylphenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4S/c1-14(2)15-7-12-18(23-6)19(13-15)25(21,22)24-17-10-8-16(9-11-17)20(3,4)5/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSVUAIZNAIGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate

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